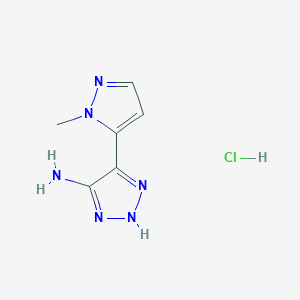

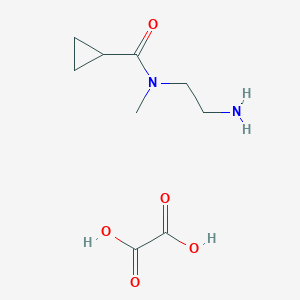

![molecular formula C14H14N4O B3007429 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1798622-69-1](/img/structure/B3007429.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted much attention due to the diverse and very useful bioactivities of such molecules .

Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold can be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications

Anticancer Agents

Compounds with the imidazo[1,2-b]pyrazole scaffold have been explored as potential anticancer agents . The structure has been utilized to develop covalent inhibitors targeting specific cancer mutations, such as KRAS G12C . These inhibitors can bind irreversibly to cancer proteins, offering a promising approach for treating intractable cancers.

Kinase Inhibition

The imidazo[1,2-b]pyrazole core is significant in the development of kinase inhibitors. For instance, ponatinib, a successful kinase inhibitor, has spurred interest in imidazo[1,2-b]pyrazole derivatives for therapeutic applications in medicine . Kinase inhibitors play a crucial role in regulating cellular pathways, making them valuable in cancer therapy.

Drug Solubility Improvement

Modifications of drug molecules to include the imidazo[1,2-b]pyrazole scaffold have shown to significantly improve solubility in aqueous media . This is particularly important for drug formulation and bioavailability, as poor solubility can limit a drug’s effectiveness.

Antimicrobial Activity

Imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity . These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, indicating their potential as new antimicrobial agents .

Organic Synthesis and Reactivity

The imidazo[1,2-b]pyrazole scaffold acts as a versatile component in organic synthesis. Its reactivity allows for the creation of a wide range of bioactive molecules, contributing to the field of synthetic chemistry and drug development .

Medicinal Chemistry Exploration

Due to its versatile nature, N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide is used in medicinal chemistry for drug development. It provides a platform for the exploration of new therapeutic compounds, with potential applications across various diseases.

Future Directions

The future directions for the study of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” and similar compounds could include further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new synthesis methods could also be a focus .

properties

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-7,10-11H,8-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXRVQOLNANPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

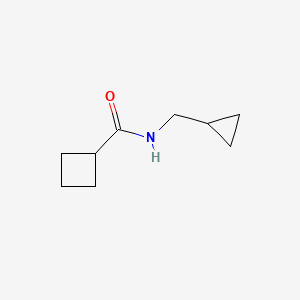

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

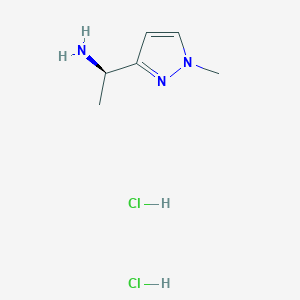

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

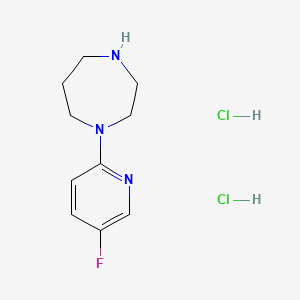

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)